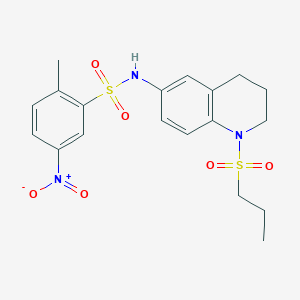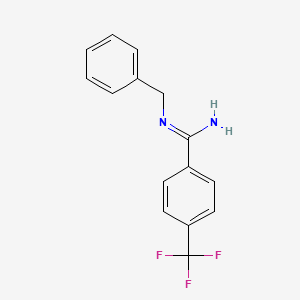![molecular formula C12H24O3 B14132224 tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate CAS No. 89113-57-5](/img/structure/B14132224.png)
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and an acetate group linked through an ether bond to a 3,3-dimethylbutan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate can be synthesized through several methods. One common approach involves the esterification of tert-butyl alcohol with 3,3-dimethylbutan-2-yl acetate in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols and amines.
Biology: The compound can be employed in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the 3,3-dimethylbutan-2-yl moiety.
tert-Butyl carbamate: Contains a carbamate group instead of an acetate group.
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar ester structure but with a different substituent
Uniqueness
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is unique due to the presence of the 3,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
Eigenschaften
CAS-Nummer |
89113-57-5 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
tert-butyl 2-(3,3-dimethylbutan-2-yloxy)acetate |
InChI |
InChI=1S/C12H24O3/c1-9(11(2,3)4)14-8-10(13)15-12(5,6)7/h9H,8H2,1-7H3 |
InChI-Schlüssel |
ODXKOERTJDPGMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C)OCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)



![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)



![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)
